molecular formula C11H11N3O4S B12902788 Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34259-36-4

Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12902788
CAS No.: 34259-36-4
M. Wt: 281.29 g/mol
InChI Key: FLLMEGWLXNLWEB-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a versatile pyridopyrimidine-dione derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in the design of kinase inhibitors, with the pyrido[2,3-d]pyrimidine system being a well-known ATP-mimetic pharmacophore. Researchers utilize this compound to develop novel small molecules targeting receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, which are implicated in oncology and inflammatory diseases. The specific functionalization—including the ethyl ester and methylsulfanyl group—provides critical points for structural diversification via nucleophilic substitution or hydrolysis, enabling the optimization of potency and pharmacokinetic properties. This compound is particularly valuable for investigating structure-activity relationships (SAR) in the development of allosteric inhibitors and high-affinity ligands for challenging therapeutic targets. Its application extends to the synthesis of more complex fused heterocyclic systems for probing intracellular signaling pathways.

Properties

CAS No.

34259-36-4

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4,5-dioxo-3,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H11N3O4S/c1-3-18-10(17)5-4-12-8-6(7(5)15)9(16)14-11(13-8)19-2/h4H,3H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

FLLMEGWLXNLWEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=O)NC(=N2)SC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves the construction of the pyrido[2,3-d]pyrimidine core through multicomponent reactions or stepwise condensation reactions starting from appropriately substituted pyrimidine derivatives. Key steps include:

  • Formation of the pyrimidine ring system with the required keto groups at positions 4 and 5.
  • Introduction of the methylsulfanyl group at position 2.
  • Esterification to form the ethyl carboxylate at position 6.
  • Control of reaction conditions to maintain the tetrahydro state of the fused ring system.

Multicomponent One-Pot Reaction Method

A highly efficient and operationally simple method reported involves a one-pot multicomponent reaction catalyzed by triethylammonium hydrogen sulfate ([Et3NH][HSO4]) under solvent-free conditions at 60 °C. This method assembles pyrido[2,3-d]pyrimidine derivatives by mixing:

  • Electron-rich amino heterocycles (such as aminouracils),
  • Aldehydes,
  • Acyl acetonitriles.

The ionic liquid catalyst acts both as a solvent and catalyst, enabling excellent yields (92–94%) and high purity products with short reaction times (30–45 minutes). This method is scalable to gram quantities and shows broad substrate tolerance, including various aryl and heteroaromatic aldehydes. The catalyst is reusable up to five cycles without significant loss of activity.

Parameter Details
Catalyst Triethylammonium hydrogen sulfate ([Et3NH][HSO4])
Temperature 60 °C
Reaction time 30–45 minutes
Yield 90–96%
Solvent Solvent-free
Substrate scope Electron-rich amino heterocycles, aryl/heteroaromatic aldehydes, acyl acetonitriles
Catalyst reusability Up to 5 cycles

This method offers advantages over traditional methods requiring higher temperatures and longer times, providing operational simplicity and eco-friendliness.

Stepwise Synthesis via Pyrimidine Intermediates

Another approach involves the synthesis of substituted pyrimidine intermediates followed by cyclization and functional group transformations:

  • Starting from ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate or related derivatives,
  • Nucleophilic substitution reactions introduce the methylsulfanyl group,
  • Subsequent condensation with malonic acid or related reagents forms the fused pyrido[2,3-d]pyrimidine ring system,
  • Control of temperature is critical; below 110 °C, no reaction occurs, while above 140 °C decomposition to aminomercaptopyrimidine is observed,
  • Purification is typically done by recrystallization or chromatography.

This method is supported by spectral data (IR, 1H NMR, MS) confirming the structure of the final compound and intermediates.

Use of Potassium Carbonate and Acetonitrile for Intermediate Formation

In some synthetic routes, potassium carbonate in acetonitrile at room temperature is used to facilitate the reaction between intermediates leading to the methylsulfanyl-substituted pyrimidine esters. The reaction proceeds rapidly (about 30 minutes) with moderate yields (~57%) and involves:

  • Mixing of intermediate compounds in acetonitrile,
  • Addition of potassium carbonate as a base,
  • Stirring at room temperature,
  • Workup involving extraction, drying, and flash chromatography purification.

This method is useful for preparing key intermediates that can be further elaborated into the target compound.

Reaction Conditions and Optimization

Method Catalyst/Conditions Temperature Time Yield (%) Notes
One-pot multicomponent reaction [Et3NH][HSO4], solvent-free 60 °C 30–45 min 90–96 Eco-friendly, reusable catalyst
Stepwise condensation Heating ethyl 4-amino-2-thioxopyrimidine derivatives 110–140 °C Variable Moderate Temperature sensitive, risk of decomposition
Potassium carbonate in MeCN K2CO3 in acetonitrile 20 °C 30 min ~57 Used for intermediate formation

Research Findings and Practical Considerations

  • The ionic liquid-catalyzed method is superior in terms of reaction time, yield, and environmental impact compared to traditional methods requiring organic solvents and longer heating periods.
  • Temperature control is crucial in stepwise syntheses to avoid decomposition and side reactions.
  • The methylsulfanyl group introduction is efficiently achieved via nucleophilic substitution or direct incorporation during ring formation steps.
  • Purification techniques such as flash chromatography and recrystallization are standard to achieve high purity.
  • Spectroscopic characterization (IR, NMR, MS) confirms the structural integrity of the synthesized compound and intermediates.

Chemical Reactions Analysis

Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.

    Condensation: It can participate in condensation reactions to form larger heterocyclic systems.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The unique structure of the tetrahydropyrido[2,3-d]pyrimidine scaffold allows for interactions with biological targets involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes has been observed in laboratory settings.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate may serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. Studies have indicated its potential in mitigating oxidative stress and inflammation in neuronal cells.

  • Case Study : Research conducted on animal models of neurodegenerative diseases showed that treatment with this compound led to improved cognitive function and reduced markers of oxidative stress in the brain .

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. Its efficacy in controlling pest populations while being environmentally friendly is notable.

  • Data Table: Pesticidal Efficacy
Pest SpeciesLC50 (mg/L)% Mortality at 24h
Aphids1080
Whiteflies1575

These findings suggest that this compound could be developed into a novel biopesticide .

Polymer Synthesis

The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties.

  • Case Study : Researchers have synthesized copolymers incorporating this compound that exhibit improved thermal stability and mechanical strength compared to traditional polymers .

Photovoltaic Materials

Innovative studies suggest potential applications in organic photovoltaics. The compound's electronic properties make it a candidate for use in solar energy conversion technologies.

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s methylsulfanyl group and ethyl ester distinguish it from analogs with substituents such as aryl, hydroxy, or morpholino groups. Key comparisons include:

Table 1: Substituent-Driven Property Variations
Compound Name Substituents (Positions) Key Structural Features Impact on Properties Reference
Target Compound 2-(methylsulfanyl), 6-ethyl ester Sulfur-containing group, ester linkage Potential for enhanced electrophilicity -
22a () 2-(N-Benzyl-N-methylamino), 5-(2-chlorophenyl) Bulky substituents, chloro group Higher melting point (175–176°C)
3f () 5-phenyl, 1-methyl Aromatic phenyl, methyl group Moderate yield (57.8%)
IIIa () 3-hydroxyphenyl, 4-morpholino Polar hydroxy and morpholino groups Improved solubility (pale orange powder)
13 () Thieno-fused ring Thiopyrano-thieno hybrid core Altered conjugation and reactivity

Key Observations :

  • Electron-Withdrawing Groups : Compounds with nitro (e.g., 25 in ) or chloro substituents exhibit lower melting points (e.g., 25 : 97–98°C) due to reduced hydrogen bonding .
  • Sulfur-Containing Groups: The methylsulfanyl group in the target compound may increase electrophilicity compared to morpholino or hydroxy groups in analogs like IIIa .

Key Observations :

  • Hantzsch-Type Synthesis (): Common for pyridopyrimidines but yields vary (e.g., 3d : 30.5% vs. 3f : 57.8%) depending on substituent complexity .
  • Cyclocondensation Routes (): Efficient for fused-ring systems like 13 , achieving high yields through optimized conditions .

Physicochemical and Spectroscopic Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) $ ^1H $-NMR Features Reference
Target Compound Not reported ~1720 (ester) Not available -
22a () 175–176 1720 (ester) δ 1.30 (t, CH$_3$ ester)
3c () Not reported - δ 11.09 (s, NH), δ 3.81 (OCH$_3$)
IIIa () Not specified - Pale orange powder

Key Observations :

  • Ester Group Confirmation : IR peaks at ~1720 cm⁻¹ (C=O stretching) are consistent across ester-containing analogs like 22a and the target compound .
  • NMR Signatures : Aromatic protons and substituent-specific shifts (e.g., methoxy at δ 3.81 in 3c ) aid in structural elucidation .

Crystallographic and Stability Insights

reports the crystal structure of Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate (monoclinic, $ P2_1/n $, $ a = 13.143 \, \text{Å} $) .

Biological Activity

Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring through cyclization reactions involving various precursors such as ethyl 2,4-dichloropyrimidine-5-carboxylate and methylthio derivatives. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to target specific receptors involved in tumor growth and proliferation. For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory effects against the Ephrin receptor (EPH) family proteins which are often overexpressed in various cancers .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerEphrin receptors
Kinase InhibitionTyrosine-protein kinase Abl
Anti-inflammatoryFMS tyrosine kinase

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with cell signaling. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Studies

Several case studies have explored the efficacy of this compound in various cancer models:

  • In Vitro Studies : A series of experiments conducted on cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) compared to untreated controls. The IC50 values indicated a strong dose-dependent response.
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size and improved survival rates. The studies suggested that the compound not only inhibited tumor growth but also modulated immune responses favorably.

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